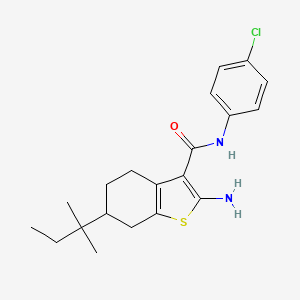![molecular formula C10H15Cl2N3O B1286276 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride CAS No. 1177304-31-2](/img/structure/B1286276.png)
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its wide range of biological activities and applications in medicinal chemistry. The benzimidazole moiety is often found in molecules that exhibit antiprotozoal activity, as seen in the synthesized derivatives tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds showing even better activity than the standard drug metronidazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives can involve various starting materials and conditions. For instance, the spontaneous S-alkylation of methimazole with 1,2-dichloroethane at room temperature led to the formation of a related substance, which was primarily isolated as a dihydrochloride tetrahydrate and underwent solid-state transformation to yield different crystalline forms . Similarly, a series of benzimidazole derivatives was synthesized from substituted 1,2-phenylenediamine, indicating the versatility of the synthetic routes for these compounds .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and other spectroscopic methods. For example, the crystal structure of a related compound, 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, was determined to be in the triclinic system with a relatively flat molecular conformation due to the anti conformations of the –CH2– groups . This flat structure is typical for benzimidazole derivatives and can influence their interaction with biological targets.
Chemical Reactions Analysis
Benzimidazole and its derivatives can participate in various chemical reactions, including addition to quinones. The addition of imidazole and benzimidazole to quinones results in the formation of hydroquinones with different substitution patterns, and these reactions can lead to the formation of meso and d,l isomers, as observed in the derivatives of 1,4-benzoquinone and 1,4-naphthoquinone . The ability to form different isomers can be significant in the development of pharmaceuticals, as isomerism can affect the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as melting points and solubility, can be characterized using techniques like DSC and TGA. For instance, the solid-state transformation of a benzimidazole derivative was monitored, showing a melting point at 65 °C and water loss up to 120 °C . These properties are crucial for understanding the stability and formulation of these compounds in pharmaceutical applications.
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethoxy)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10;;/h1-4H,5-7,11H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWOIAWVXHRLKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)
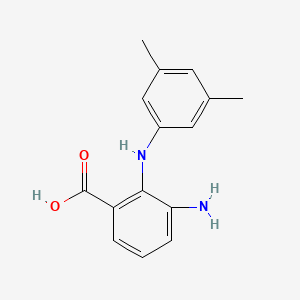

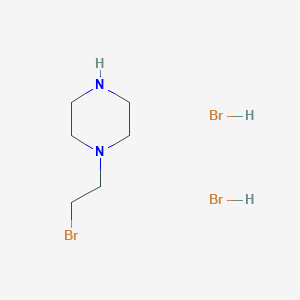

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)

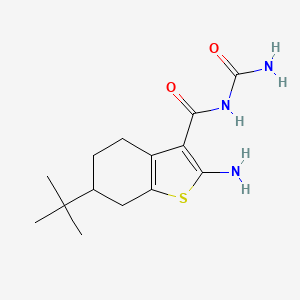
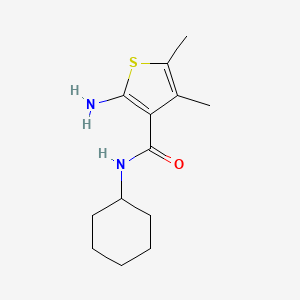
![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)
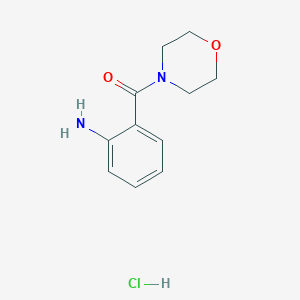

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)
